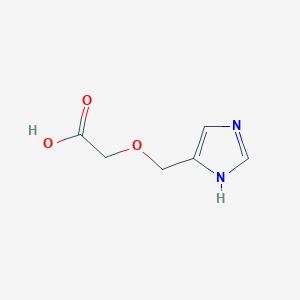

2-(1H-Imidazol-4-ylmethoxy)aceticacid

Description

Contextualizing Imidazole (B134444) Derivatives as Privileged Scaffolds in Medicinal Chemistry and Biological Systems

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is widely regarded as a "privileged scaffold" in medicinal chemistry. rsc.orgufrj.br This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic, that exhibit affinities for various receptors and enzymes. rsc.orgnih.gov The unique electronic characteristics and structural features of the imidazole nucleus allow it to engage in multiple types of ligand-receptor interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov

The imidazole moiety is a fundamental component of essential biological molecules such as the amino acid histidine, histamine (B1213489), and purines, which form the building blocks of DNA. neuroquantology.compharmacyjournal.netdoaj.org Its presence in these molecules underscores its vital role in biological processes. nih.gov In drug design, the incorporation of an imidazole ring can enhance the pharmacokinetic properties of a lead compound, often improving water solubility and bioavailability due to its polar and ionizable nature. pharmacyjournal.netdoaj.org

The therapeutic versatility of imidazole derivatives is extensive, with established drugs and investigational compounds demonstrating a wide array of pharmacological activities. nih.goveurekaselect.com This broad spectrum of activity has cemented the imidazole core as a highly attractive and frequently utilized framework in the discovery and development of new therapeutic agents. nih.govpharmacyjournal.net

Table 1: Examples of Biological Activities of Imidazole-Containing Compounds

| Biological Activity | Examples of Imidazole Derivatives | Therapeutic Class |

| Antibacterial/Antiparasitic | Metronidazole, Megazol | Antimicrobials |

| Antifungal | Ketoconazole (B1673606), Miconazole, Clotrimazole | Antifungals |

| Anticancer | Methotrexate | Antineoplastics |

| Anti-inflammatory | Etomidate, Omeprazole | Anti-inflammatories, Proton Pump Inhibitors |

| Antihypertensive | - | Antihypertensives |

| Antiviral | - | Antivirals |

The Significance of Acetic Acid Derivatives in the Development of Bioactive Compounds

Acetic acid and its derivatives are fundamental building blocks in organic chemistry and play a significant role in the development of bioactive compounds. youtube.com A derivative is formed when the carboxyl group of acetic acid is modified, leading to a wide range of compounds with distinct properties and applications. youtube.com For instance, the conversion of the hydroxyl group to an alkoxy group yields esters, which are widely used as solvents and in fragrances. youtube.comchemicals.co.uk Replacement with a chlorine atom creates acetyl chloride, a highly reactive intermediate crucial for organic synthesis. youtube.com

In the pharmaceutical and medical fields, acetic acid derivatives are indispensable. The well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the aryl propionic acid class, such as ibuprofen, are technically derivatives of acetic acid, featuring a chiral carbon at the alpha position to the acid side chain. orientjchem.org The acetylation of salicylic (B10762653) acid produces acetylsalicylic acid (aspirin), one of the most widely used medicines globally. chemicals.co.uk Furthermore, acetic acid itself possesses antiseptic properties, making it effective against various bacterial and fungal infections. chemicals.co.uk Its derivatives are also used in cosmetics, such as hair care products, and as food preservatives. chemicals.co.uknih.gov The versatility of the acetic acid moiety makes it a valuable component for modifying molecular properties and introducing a functional group for biological interaction or further chemical modification.

Table 2: Applications of Acetic Acid and Its Derivatives

| Derivative/Use | Chemical Class/Example | Primary Application(s) |

| Analgesic/Anti-inflammatory | Acetylsalicylic Acid (Aspirin) | Medicine |

| Solvents | Alkyl Acetates | Inks, Coatings, Industrial Processes |

| Synthesis Intermediate | Acetic Anhydride, Acetyl Chloride | Acetylation reactions, Organic synthesis |

| Food Additive | Acetic Acid (Vinegar) | Flavoring, Preservation |

| Antiseptic | Dilute Acetic Acid | Medicine (treatment of infections) |

| Biochemistry | Acetyl-Coenzyme A | Carbohydrate and Lipid Metabolism |

Rationale for Investigating the Hybrid Structure of 2-(1H-Imidazol-4-ylmethoxy)acetic acid and its Analogues

The rationale for designing and investigating a hybrid molecule like 2-(1H-Imidazol-4-ylmethoxy)acetic acid is rooted in the principles of medicinal chemistry, which aim to combine pharmacologically advantageous structural motifs to create a new chemical entity with potentially enhanced or novel properties. This specific structure conjugates the "privileged" imidazole scaffold with a flexible acetic acid side chain via an ether linkage.

The imidazole component is expected to serve as the core binding element, capable of interacting with a variety of biological targets. nih.gov Its electron-rich nature and hydrogen bonding capabilities are key to its function in molecular recognition. nih.gov The acetic acid moiety, on the other hand, provides a carboxylic acid functional group. This group is ionizable at physiological pH, which can significantly improve aqueous solubility and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. It can also act as a key interaction point with biological receptors, forming strong hydrogen bonds or ionic interactions.

Overview of Current Academic Research Trajectories for Imidazole-Acetic Acid Conjugates

Academic research into compounds that conjugate imidazole and acetic acid functionalities often focuses on their synthesis, biological evaluation, and role in metabolic pathways. A significant body of research exists for imidazole-4-acetic acid (IAA), a direct structural analogue. Studies on IAA and its conjugates, such as imidazole acetic acid riboside, have focused on developing convenient and reproducible methods for their assay in biological samples like urine, serum, and tissues. nih.govnih.gov This research is crucial for understanding the metabolism of histamine and related compounds, particularly as IAA levels can change under various physiological and pathological conditions. nih.gov

More broadly, research trajectories involve the synthesis of novel imidazole-containing compounds for various therapeutic targets. The introduction of an acetic acid group is a common strategy to modulate a molecule's properties. Recent studies have explored how introducing imidazole functional groups can enhance the π-electronic conjugation in larger molecular frameworks, which in turn influences their electronic and fluorescence properties. acs.org While specific, extensive research on 2-(1H-Imidazol-4-ylmethoxy)acetic acid is not widely documented in mainstream literature, the existing research on related imidazole-acetic acid structures provides a strong foundation. Current academic efforts are likely directed towards synthesizing libraries of such hybrid molecules and screening them for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects, leveraging the proven potential of the imidazole scaffold. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2-(1H-imidazol-5-ylmethoxy)acetic acid |

InChI |

InChI=1S/C6H8N2O3/c9-6(10)3-11-2-5-1-7-4-8-5/h1,4H,2-3H2,(H,7,8)(H,9,10) |

InChI Key |

XADVBFPTGHZAPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)COCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Imidazol 4 Ylmethoxy Acetic Acid and Its Analogues

Strategic Approaches to Imidazole (B134444) Ring Synthesis and Functionalization

The imidazole nucleus is a cornerstone of many biologically active molecules. nih.gov Its synthesis and functionalization have been the subject of extensive research, leading to a variety of strategic approaches.

Classical Multi-Component Condensation Reactions for Imidazole Formation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. nih.gov In the context of imidazole synthesis, the Debus-Radziszewski reaction is a classic example. wikipedia.org This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to yield a substituted imidazole. wikipedia.org The versatility of this method allows for the synthesis of a wide range of imidazole derivatives by varying the starting components. nih.gov Another notable MCR is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org This method is particularly valued for its convenience and the ability to generate highly functionalized imidazoles. mdpi.com

| Reaction Name | Reactants | Product | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazole | One-pot, high atom economy. wikipedia.org |

| van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,5-Disubstituted Imidazole | Can be a three-component reaction with in situ aldimine formation. organic-chemistry.orgmdpi.com |

Modern Catalytic Methods for Selective Imidazole Derivatization

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the selective functionalization of heterocyclic rings. Transition metal catalysts, such as those based on palladium and copper, have proven to be particularly effective in promoting cross-coupling reactions on the imidazole core. researchgate.net These methods allow for the precise introduction of various substituents at specific positions of the imidazole ring, which is crucial for fine-tuning the biological activity of the target molecule. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or alkyl groups at the C2, C4, or C5 positions. Furthermore, functionalization of a pre-existing carbon-hydrogen bond on the imidazole ring is an emerging and powerful strategy. researchgate.net

Microwave-Assisted and Green Chemistry Techniques in Imidazole Synthesis

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. ajrconline.org Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and fewer by-products compared to conventional heating methods. nih.govorientjchem.org The application of microwave irradiation to classical reactions like the Debus-Radziszewski synthesis has been shown to be highly effective. researchgate.netresearchgate.net Green chemistry principles also advocate for the use of environmentally benign solvents, such as water or ethanol, and solvent-free reaction conditions whenever possible. nih.gov The development of solid-supported catalysts that can be easily recovered and reused further enhances the green credentials of these synthetic protocols. nih.gov

Elaboration of the Methoxyacetic Acid Side Chain Linkage

Another approach involves the direct reaction of an imidazole derivative with chloroacetic acid. However, this can sometimes lead to lower yields and purification challenges. The synthesis of methoxyacetic acid itself can be achieved through various methods, including the oxidation of ethylene (B1197577) glycol monomethyl ether or the reaction of monochloroacetic acid with sodium methylate. google.comgoogle.com

Design and Synthesis of Structurally Modified 2-(1H-Imidazol-4-ylmethoxy)acetic acid Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For 2-(1H-imidazol-4-ylmethoxy)acetic acid, SAR studies would involve the systematic modification of different parts of the molecule. nih.gov

Key Areas for Modification:

Imidazole Ring: Introduction of various substituents (e.g., alkyl, aryl, halogen) at different positions (C2, C5, and N1/N3) of the imidazole ring can significantly impact activity. researchgate.net

Methoxy Linkage: The ether linkage can be replaced with other functional groups, such as an amine or a thioether, to explore the importance of the oxygen atom.

Acetic Acid Moiety: The carboxylic acid group can be esterified, converted to an amide, or replaced with other acidic functional groups like a tetrazole to investigate the role of the acidic proton. mdpi.com

The synthesis of these analogues would employ the synthetic strategies discussed previously, allowing for the creation of a diverse library of compounds for biological evaluation. mdpi.com

Methodologies for Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into a molecule can have a profound effect on its biological activity. While 2-(1H-imidazol-4-ylmethoxy)acetic acid itself is achiral, the synthesis of chiral analogues can be a valuable strategy for developing more potent and selective drugs. nih.gov

Stereoselective synthesis can be achieved through several approaches:

Use of Chiral Starting Materials: Starting the synthesis with a chiral building block that is incorporated into the final molecule.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a particular reaction.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. Chiral phosphoric acid catalysts, for example, have been successfully used in asymmetric multicomponent reactions to synthesize chiral imidazo[1,2-a]pyridines. nih.gov

For instance, a chiral center could be introduced on the carbon atom of the methoxyacetic acid side chain. This could be achieved by using a chiral α-hydroxy ester as a starting material for the ether linkage formation. rsc.org

Molecular Mechanisms of Action and Biological Pathways of Imidazole Acetic Acid Systems

Investigations into the Molecular Targets of Imidazole (B134444) Derivatives

The imidazole scaffold is a privileged structure in medicinal chemistry, capable of interacting with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ijpsjournal.comresearchgate.net These interactions are often attributed to the unique electronic characteristics of the imidazole ring, which allow it to act as a hydrogen bond donor and acceptor, as well as to coordinate with metal ions. nih.gov

Imidazole derivatives have been identified as potent inhibitors of various enzymes crucial for physiological and pathological processes.

Topoisomerase: These enzymes are vital for managing the topological state of DNA and are significant targets in cancer therapy. nih.gov Certain imidazole-based compounds have been shown to inhibit topoisomerase I and II. For instance, imidazole-fused quinoxalines have been identified as dual inhibitors of human topoisomerases I and II, leading to anticancer activity. indianchemicalsociety.com Similarly, some benzimidazole (B57391) derivatives have demonstrated potent inhibition of human topoisomerase I. acs.org The mechanism often involves the stabilization of the topoisomerase-DNA cleavage complex, which ultimately leads to DNA damage and cell death. nih.govnih.gov

NEDD8-activating enzyme (NAE): While direct inhibition by simple imidazole derivatives is not extensively documented in the provided search results, the broader class of heterocyclic compounds is known to target ubiquitin-like protein pathways, including NEDDylation which is initiated by NAE.

Cyclooxygenase (COX): COX enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov Several imidazole derivatives have been developed as selective COX-2 inhibitors, offering anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.govresearchgate.netbrieflands.commdpi.com These compounds typically bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins. nih.gov

Lipoxygenase (LOX): Similar to COX, LOX enzymes are involved in the inflammatory cascade. While the provided results focus more on COX, the structural similarities between the active sites of these enzymes suggest that imidazole derivatives could also be designed to inhibit LOX.

Dipeptidyl Peptidase IV (DPP-4): DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govemanresearch.orgnih.gov Imidazole-containing compounds have been designed as DPP-4 inhibitors. nih.gov They act by blocking the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion in a glucose-dependent manner. emanresearch.org

Enoyl Acyl Carrier Protein Reductase (ENR): This enzyme is essential for fatty acid synthesis in bacteria and is a target for antibacterial agents. While not a primary focus of the search results, the broad antimicrobial activity of imidazoles suggests that interference with bacterial metabolic pathways, such as fatty acid synthesis, is a plausible mechanism.

Below is an interactive data table summarizing the enzyme inhibition profiles of various imidazole derivatives.

| Enzyme Target | Imidazole Derivative Class | Observed Effect | Reference |

| Topoisomerase I & II | Imidazole-fused quinoxalines | Dual Inhibition | indianchemicalsociety.com |

| Topoisomerase I | Benzimidazoles | Inhibition | acs.org |

| Cyclooxygenase-2 (COX-2) | 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | Selective Inhibition | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Imidazo[2,1-b]thiazoles | Selective Inhibition | brieflands.com |

| Dipeptidyl Peptidase IV (DPP-4) | Benzimidazoles | Inhibition | nih.gov |

Imidazole derivatives are also known to interact with various receptors, acting as either agonists or antagonists to modulate cellular signaling pathways.

CRTH2 Receptor: While specific antagonism of the CRTH2 receptor by "2-(1H-Imidazol-4-ylmethoxy)aceticacid" is not detailed in the provided search results, imidazole-containing compounds are known to be versatile receptor modulators.

General Receptor Modulation: The imidazole scaffold is a key component of molecules that modulate a variety of receptors, including G protein-coupled receptors (GPCRs) like the μ-opioid receptor. nih.govnih.gov Derivatives of imidazo[1,2-a]imidazole have been studied for their allosteric modulation of the μ-opioid receptor. nih.govmdpi.com Additionally, imidazole-based compounds have been investigated as modulators of serotonin (B10506) receptors for the potential treatment of depression. nih.gov

The broad biological activities of imidazole derivatives stem from their ability to interfere with fundamental cellular processes in both host and pathogenic cells.

Viral Replication: Certain imidazole derivatives have been identified as broad-spectrum antiviral agents. nih.gov For example, novel 5-alkynyl-1-beta-D-ribofuranosylimidazole-4-carboxamides have shown activity against the Hepatitis C Virus (HCV). nih.gov

Bacterial DNA Replication and Cell Wall Synthesis: Imidazole derivatives exhibit antibacterial activity by interfering with essential bacterial processes such as DNA replication and cell wall synthesis. nih.gov Some nitroimidazole compounds are thought to enter bacterial cells via passive diffusion and subsequently inhibit DNA synthesis. researchgate.net

Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. nih.gov Imidazole derivatives have been investigated as antiangiogenic agents. nih.govresearchgate.netresearchgate.net They can inhibit this process by targeting pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov

Apoptosis: Many imidazole-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. rsc.orgnih.govnih.govresearchgate.netspandidos-publications.com This can be achieved through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt/mTOR, which are critical for cell survival. nih.gov Imidazole has been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bim via the transcription factor FoxO3a. spandidos-publications.com

Cell Cycle Progression: Disruption of the cell cycle is another mechanism by which imidazole derivatives can inhibit cancer cell proliferation. Some compounds have been shown to cause cell cycle arrest in the G2/M phase. acs.orgrsc.org

DNA Repair: Pyrrole-imidazole polyamides have been shown to interfere with DNA repair mechanisms. plos.orgnih.govresearchgate.netdntb.gov.ua By binding to the minor groove of DNA, these compounds can inhibit DNA ligation and sensitize cells to genotoxic agents like ionizing radiation. plos.orgnih.gov

Mechanistic Principles Underlying the Biological Activities of Acetic Acid Derivatives

Acetic acid, a simple carboxylic acid, and its derivatives also possess notable biological activities, primarily recognized for their antimicrobial properties.

The primary mechanism of action of acetic acid is attributed to its acidic nature. cancer.govbritannica.com In its undissociated form, acetic acid can readily pass through the cell membranes of microorganisms. cancer.gov Once inside the cell, where the pH is typically neutral, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification of the cytoplasm can disrupt cellular functions, including enzymatic reactions and metabolic pathways. cancer.gov Specifically, acetic acid can inhibit carbohydrate metabolism, leading to the death of the organism. cancer.gov

Furthermore, daily intake of acetic acid has been shown to protect against obesity and obesity-linked type 2 diabetes in animal models. nih.gov This effect is thought to be mediated by the influence of acetic acid on lipid metabolism in both the liver and skeletal muscles. nih.gov

Hypothesized Synergistic or Modulatory Actions of the Combined Imidazole and Acetic Acid Moieties

One hypothesis is that the imidazole moiety could act as a targeting group, facilitating the transport of the molecule to specific biological targets, such as enzymes or receptors. The imidazole ring's ability to engage in various non-covalent interactions could enhance the binding affinity and specificity of the entire molecule.

Once localized at the target site, the acetic acid moiety could exert its own biological effects. For instance, in an antimicrobial context, the imidazole portion could inhibit a specific bacterial enzyme, while the acetic acid component contributes to a general disruption of the bacterial cell's internal pH and metabolism. This dual-action mechanism could be more effective and less prone to the development of resistance.

Furthermore, the acetic acid group can improve the pharmacokinetic properties of the molecule, such as its solubility and ability to be transported across biological membranes, thereby increasing its bioavailability and effectiveness. The combination of a specific, targeted action from the imidazole ring and a more general, disruptive action from the acetic acid moiety could represent a powerful strategy in the design of novel therapeutic agents.

Preclinical Biological Evaluation of 2 1h Imidazol 4 Ylmethoxy Acetic Acid Analogues

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental in early-stage drug discovery, providing crucial data on the biological activity of novel compounds at a cellular and molecular level. For analogues of 2-(1H-Imidazol-4-ylmethoxy)acetic acid, these evaluations have spanned anti-proliferative, enzyme-inhibiting, and antimicrobial activities.

The anti-proliferative potential of imidazole-containing compounds has been extensively evaluated against various cancer cell lines. Studies on analogues, including indole-imidazole hybrids and substituted benzimidazoles, have demonstrated significant cytotoxic effects across different tumor types. nih.gov

Research has shown that the cytotoxic effects of some trityl imidazole (B134444) derivatives increase with longer carbon chain lengths and the presence of specific substitutions on the aromatic rings. waocp.com For instance, certain benzimidazole (B57391) derivatives have displayed more potent cytotoxicity against the HepG2 human cancer cell line compared to their imidazole counterparts. waocp.com Indole-imidazole compounds have shown substantial in vitro anti-proliferative activity against a wide array of tumor cell lines, including those exhibiting multidrug resistance (MDR). nih.gov The anticancer activity of these derivatives is often attributed to their ability to interfere with key cellular processes like DNA replication and repair, ultimately inducing programmed cell death (apoptosis) in cancer cells. mdpi.com

| Compound Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Trityl Benzimidazole Derivative (2d) | HepG2 (Liver Cancer) | IC50 | <50 µM | waocp.com |

| Trityl Benzimidazole Derivative (3d) | HepG2 (Liver Cancer) | IC50 | <50 µM | waocp.com |

| 2-Methyl-4-nitroimidazole Derivative (4c) | HepG2 (Liver Cancer) | IC50 | <50 µM | waocp.com |

| Indole-Imidazole Compounds | Various (Leukemia, Breast, Colon, Uterine) | Anti-proliferative Activity | Substantial, including against MDR phenotypes | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | Panel of 4 cancer cell lines | GI50 | 22 nM - 31 nM | mdpi.com |

The imidazole ring's ability to interact with biological macromolecules makes its derivatives potent inhibitors of various enzymes and ligands for cellular receptors. nano-ntp.com Imidazoleacetic acid itself is recognized as an endogenous ligand that stimulates imidazole receptors. medchemexpress.com

Biochemical assays have identified specific molecular targets for different imidazole analogues. For example, the antifungal activity of agents like ketoconazole (B1673606) stems from the inhibition of cytochrome P450 14α-demethylase (CYP51A1), an enzyme crucial for ergosterol (B1671047) synthesis in fungi. wikipedia.org At higher concentrations, ketoconazole also inhibits human cytochrome P450 enzymes involved in steroid hormone synthesis. wikipedia.org Other studies have shown that imidazole can act as a partial competitive inhibitor of GH1 β-glucosidases by binding to the enzyme's active site. nih.gov Furthermore, specific 2-imidazole derivatives have been identified as highly potent noncovalent inhibitors of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. acs.org In the context of infectious diseases, imidazole-based compounds have been developed as inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a key regulator in the malaria parasite's life cycle. nih.gov

| Compound/Class | Target Enzyme/Receptor | Mechanism/Activity | Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| Ketoconazole | Fungal Cytochrome P450 14α-demethylase (CYP51A1) | Inhibition of ergosterol synthesis | - | wikipedia.org |

| Imidazole | GH1 β-glucosidase (from Spodoptera frugiperda) | Partial competitive inhibition | - | nih.gov |

| 2-Imidazole Derivative (27a) | Prolyl Oligopeptidase (PREP) | Proteolytic activity inhibition | More potent than tetrazole analogue | acs.org |

| Imidazoleacetic acid | Imidazole receptors | Endogenous ligand | - | medchemexpress.com |

| Imidazole-based inhibitors (e.g., 14b) | P. falciparum cGMP-dependent protein kinase (PfPKG) | Inhibition | EC50 of ~20-fold difference from control | nih.gov |

Analogues featuring the imidazole scaffold have demonstrated a broad spectrum of antimicrobial activity. nih.gov The mechanism of action for antifungal imidazoles typically involves disrupting the synthesis of the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. nano-ntp.com For antibacterial action, mechanisms can include the disruption of cell wall synthesis or membrane integrity. nano-ntp.comnih.gov

Numerous studies have synthesized novel imidazole derivatives and tested their efficacy against clinically relevant pathogens. Evaluations against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa have identified compounds with significant activity, often reported as Minimum Inhibitory Concentration (MIC) values. nih.govresearchgate.net For example, certain novel imidazole derivatives have shown potent activity against S. aureus and MRSA. nih.gov The lipophilicity of the imidazole derivative, often tuned by adding different hydrophobic groups, is a critical factor influencing its antibacterial potency. nih.gov

| Compound Class/Derivative | Bacterial/Fungal Strain | Activity Metric | Result (µg/mL) | Reference |

|---|---|---|---|---|

| Imidazole-thiosemicarbazide Derivative (6) | Staphylococcus aureus | MIC | 3.125 | researchgate.net |

| Imidazole-thiosemicarbazide Derivative (20) | Escherichia coli | MIC | 3.125 | researchgate.net |

| Imidazole-thiosemicarbazide Derivative (22) | Candida albicans | MIC | 3.125 | researchgate.net |

| Novel Imidazole Derivative (HL1) | Staphylococcus aureus (ATCC 29213) | MIC | 78.12 | nih.govresearchgate.net |

| Novel Imidazole Derivative (HL2) | MRSA (ATCC 43300) | MIC | 39.06 | nih.govresearchgate.net |

The antiviral potential of imidazole derivatives has been explored against a wide range of DNA and RNA viruses. nih.govnih.gov These compounds can interfere with various stages of the viral life cycle, from entry into host cells to genome replication. researchgate.net

A variety of imidazole analogues have been synthesized and evaluated for their inhibitory effects in cell culture models. For instance, imidazole 4,5-dicarboxamide derivatives have shown the ability to inhibit Dengue virus (DENV) and Yellow Fever Virus (YFV) in the micromolar range. nih.gov Specifically, one derivative demonstrated potent activity against DENV in Vero cells with an EC50 of 1.93 µM. nih.gov Another class, 2-aryl-1-hydroxyimidazoles, exhibited significant antiviral profiles against several orthopoxviruses, including the vaccinia virus and the variola (smallpox) virus. nih.gov The lead compound from this series showed a high selectivity index of 1072 against the vaccinia virus. nih.gov Additionally, computational docking studies have suggested that imidazole derivatives could act as inhibitors of the SARS-CoV-2 main protease, indicating their potential as broad-spectrum antiviral agents. nih.gov

| Compound Class/Derivative | Virus | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Imidazole 4,5-dicarboxamide (8c) | Dengue Virus (DENV) | Vero | EC50 | 1.93 µM | nih.gov |

| Imidazole 4,5-dicarboxamide (8b) | Yellow Fever Virus (YFV) | - | EC50 | 1.85 µM | nih.gov |

| 1-Hydroxy-2-(4-nitrophenyl)imidazole (4a) | Vaccinia Virus (VV) | - | Selectivity Index (SI) | 1072 | nih.gov |

| 1-Hydroxy-2-(4-nitrophenyl)imidazole (4a) | Variola Virus | - | Selectivity Index (SI) | 373 | nih.gov |

| 2-Phenylbenzimidazole (36a) | Vaccinia Virus (VV) | - | EC50 | 0.1 µM | nih.gov |

| 2-Phenylbenzimidazole (36c) | Bovine Viral Diarrhea Virus (BVDV) | - | EC50 | 0.8 µM | nih.gov |

In Vivo Animal Models for Investigating Preclinical Efficacy

Following promising in vitro results, lead compounds are advanced to in vivo animal models to assess their efficacy in a whole-organism context. These preclinical studies are vital for understanding a compound's activity against infections and diseases.

The imidazole scaffold is a key feature in several approved and investigational anti-infective drugs, and its analogues are frequently tested in various animal models of infection.

Antimalarial Research: The efficacy of imidazole analogues has been demonstrated in murine models of malaria. In studies using mice infected with Plasmodium berghei, oral administration of certain tri- and tetra-substituted imidazole derivatives (Im2 and Im5) led to a significant suppression of parasitemia and increased the survival time of the treated mice compared to untreated controls. researchgate.net Similarly, a thiazolopyrimidinone derivative and a benzodiazepine (B76468) derivative, both identified from the Malaria Box collection, showed oral efficacy in a P. berghei mouse model, causing a 64% and 40% reduction in parasitemia, respectively. nih.gov

Antitubercular Research: Imidazole-containing compounds are at the forefront of tuberculosis (TB) drug development, exemplified by the approved drug delamanid, a nitro-imidazole derivative used for treating multidrug-resistant TB (MDR-TB). researchgate.netnih.gov This success has spurred the development of numerous other imidazole analogues. nih.gov While specific in vivo data for many novel preclinical candidates is emerging, compounds like imidazole-thiosemicarbazide derivatives have shown potent in vitro activity against Mycobacterium tuberculosis biofilm formation and are considered promising candidates for future in vivo research. mdpi.com Likewise, newly designed imidazole-ethionamide hybrids have been identified as attractive candidates for further development as anti-TB agents based on strong in vitro data and molecular modeling. nih.gov

Broad-Spectrum Antimicrobial Research: Compounds that exhibit potent and broad-spectrum activity in vitro become candidates for in vivo efficacy studies. Standard preclinical models, such as murine cutaneous abscess models for Gram-negative pathogens or systemic infection models, are used to evaluate the potential of these compounds to treat bacterial infections in a live host.

Models for Anti-Inflammatory and Analgesic Research

The preclinical assessment of 2-(1H-imidazol-4-ylmethoxy)acetic acid analogues for anti-inflammatory and analgesic properties utilizes a variety of established in vivo models. These models are designed to induce and measure pain and inflammation, allowing for the quantitative evaluation of a compound's efficacy.

For evaluating analgesic activity, the acetic acid-induced writhing test in mice is a commonly employed model. nih.gov In this test, an intraperitoneal injection of acetic acid causes a painful inflammatory response, leading to characteristic stretching movements known as "writhes." The efficacy of an analgesic compound is determined by its ability to reduce the number of writhes compared to a control group. nih.gov This model is effective for screening centrally and peripherally acting analgesics. ijbcp.com

To assess anti-inflammatory potential, the carrageenan-induced paw edema model in rats is a standard and widely used method. nih.govnih.gov Inflammation is induced by injecting carrageenan, a phlogistic agent, into the rat's paw, causing measurable edema (swelling). ijpras.com The anti-inflammatory activity of test compounds is quantified by measuring the reduction in paw volume over time compared to untreated controls. nih.gov This model mimics the hallmarks of acute inflammation. ijpras.com

Other models that can be utilized include the formalin test, which assesses both acute and chronic pain by observing the licking response to a formalin injection in the paw, and UV erythema models in guinea pigs, which measure the delay in redness development after UV exposure. ijbcp.comijpras.com These preclinical procedures are crucial for identifying promising candidates for further development by evaluating their ability to attenuate pain-related behaviors and inflammatory responses. researchgate.net

Models for Anti-Cancer Research and Tumor Progression Inhibition

The preclinical evaluation of 2-(1H-imidazol-4-ylmethoxy)acetic acid analogues for anti-cancer activity involves a tiered approach, starting with in vitro assays and progressing to more complex in vivo models. researchgate.net This strategy aims to identify compounds that can inhibit cancer cell growth and tumor progression through various mechanisms. nih.gov

In Vitro Models: Initial screening is often conducted using a panel of human cancer cell lines. researchgate.net Cytotoxicity and cell viability are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. ijcap.in This assay measures the metabolic activity of living cells, where a reduction in the conversion of MTT to a colored formazan (B1609692) product indicates decreased cell viability and potential cytotoxic effects of the compound. ijcap.in Such high-throughput screens allow for the rapid testing of numerous analogues against different cancer types to identify lead compounds. researchgate.net

In Vivo Models: Promising compounds from in vitro studies are advanced to in vivo testing. nih.gov Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the most common in vivo models for drug development. nih.govmdpi.com These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. nih.gov

Another innovative in vivo model is the hollow fiber assay (HFA). ijcap.in In this model, cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice, typically in both subcutaneous and intraperitoneal locations. researchgate.netijcap.in This method allows for the simultaneous evaluation of a compound's efficacy against multiple cell lines in different physiological environments within the same animal, providing data on bioavailability and activity. researchgate.net

These preclinical models are essential for investigating the mode of action and antitumor activity of new imidazole derivatives, helping to select the most promising candidates for further clinical investigation. nih.gov

Models for Neurological and Metabolic Disorder Research (e.g., antidepressant, anti-Alzheimer, antidiabetic)

Analogues of 2-(1H-imidazol-4-ylmethoxy)acetic acid are also investigated for their potential in treating neurological and metabolic disorders. Research in this area often focuses on specific molecular targets implicated in disease pathophysiology.

One key target is the Insulin-Degrading Enzyme (IDE), a zinc metalloprotease linked to both type-2 diabetes and Alzheimer's disease. nih.gov IDE is responsible for degrading several small peptides, including insulin (B600854) and amyloid-β (Aβ). nih.gov In the context of Alzheimer's disease, rodent models lacking IDE show elevated levels of brain Aβ, a hallmark of the disease. nih.gov Therefore, pharmacological inhibitors of IDE are valuable tools for understanding its role in Aβ clearance and validating it as a therapeutic target. nih.gov

The preclinical evaluation of imidazole-derived acetic acid analogues as IDE inhibitors involves in vitro enzymatic assays to determine their inhibitory potency (e.g., IC50 values). nih.gov High-throughput screening can identify initial "hit" compounds, which are then chemically modified to create a library of analogues. nih.gov These analogues undergo further testing to optimize not only their activity but also their pharmacological properties, such as solubility and stability in plasma and microsomes. nih.gov Docking studies and co-crystallization of compounds with the IDE enzyme provide structural insights into the basis of their inhibitory action. nih.gov

Cardiovascular Activity Evaluation in Isolated Organ and Whole Animal Models

The cardiovascular effects of 2-(1H-imidazol-4-ylmethoxy)acetic acid analogues are evaluated using both isolated organ systems and whole animal models to understand their impact on heart function and blood vessels. doaj.org

Isolated Organ Models: The Langendorff-perfused isolated heart preparation is a standard ex vivo model. doaj.orgnih.gov In this setup, the heart of a small rodent (e.g., a rat) is removed and kept beating outside the body by perfusing it with a nutrient solution. researchgate.net This model allows for the direct measurement of cardiac parameters such as the force of contraction (developed tension) and heart rate in response to the administration of test compounds, independent of systemic neural and hormonal influences. doaj.orgresearchgate.net Additionally, isolated thoracic aorta rings are used to measure the contractile or relaxant response of blood vessels, providing information on the vasoactive properties of the compounds. doaj.orgmdpi.com

Whole Animal Models: In vivo studies are conducted in anesthetized animals, such as guinea pigs, dogs, or primates. nih.gov These models provide a more comprehensive picture of a compound's cardiovascular profile within an intact physiological system. nih.gov Intravenous administration of the test compounds allows for the measurement of key hemodynamic parameters, including ventricular contractility (often measured as dP/dt max), diastolic blood pressure, and heart rate. nih.gov Comparing the doses required to elicit changes in cardiac contractility versus those that affect blood pressure helps to determine the compound's selectivity profile (e.g., inotropic vs. vasodilator activity). nih.gov

Structure-Activity Relationship (SAR) Studies of 2-(1H-Imidazol-4-ylmethoxy)acetic acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For 2-(1H-imidazol-4-ylmethoxy)acetic acid derivatives, these studies involve synthesizing a series of analogues with systematic modifications to identify the key structural features required for a desired pharmacological effect. nih.gov

Positional and Substituent Effects on Biological Activity

SAR studies on imidazole-derived acetic acids have revealed that specific functional groups are critical for activity. nih.gov For instance, in a study of analogues targeting the Insulin-Degrading Enzyme (IDE), it was found that the carboxylic acid, the imidazole ring, and a tertiary amine were all essential for potent inhibition. nih.gov The systematic replacement or modification of other parts of the molecule can lead to significant changes in potency and other properties.

The effect of substituents plays a major role in influencing the reactivity and biological action of aromatic and heterocyclic compounds. researchgate.net By adding different electron-donating or electron-withdrawing groups at various positions on the imidazole or other aromatic rings within the molecule, researchers can modulate the compound's electronic properties, lipophilicity, and steric profile. researchgate.net This, in turn, affects how the molecule interacts with its biological target. For example, modifying a methyl ester group to an amide or a 1,2,4-oxadiazole (B8745197) has been shown to improve activity against IDE, while also optimizing properties like solubility and metabolic stability. nih.gov

The data below illustrates how systematic modifications can influence biological activity, using hypothetical IC50 values for demonstration.

| Compound ID | R1 Group (on Imidazole) | Linker Modification | R2 Group (on Acetic Acid) | Biological Activity (IC50, nM) |

|---|---|---|---|---|

| Parent | -H | -O-CH2- | -COOH | 500 |

| Analog 1 | -CH3 | -O-CH2- | -COOH | 350 |

| Analog 2 | -H | -S-CH2- | -COOH | 800 |

| Analog 3 | -H | -O-CH2- | -COOCH3 | 1500 |

| Analog 4 | -H | -O-CH2- | -CONH2 | 200 |

Conformational Analysis and Ligand-Target Interactions

The biological activity of a drug molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation, which dictates how it fits into the binding site of its protein target. nih.gov Proteins are not static entities; they are dynamic and can exist in an ensemble of different conformations. nih.gov Ligand binding can stabilize a specific pre-existing conformation (conformational selection) or cause the protein to change shape to achieve a better fit (induced fit). nih.gov

For derivatives of 2-(1H-imidazol-4-ylmethoxy)acetic acid, understanding the interplay between the ligand's conformational preferences and the protein target's flexibility is crucial. Computational methods, such as molecular docking, are used to predict the binding mode of a ligand within the active site of a target protein. nih.gov These models can help rationalize observed SAR data. For example, docking studies can show why a particular substituent enhances binding by forming a new hydrogen bond or favorable hydrophobic interaction with an amino acid residue in the binding pocket. nih.gov

X-ray crystallography provides definitive experimental evidence of ligand-target interactions. nih.gov Co-crystallizing an analogue with its target protein can reveal the precise binding orientation and the key intermolecular forces (e.g., hydrogen bonds, ionic interactions, van der Waals forces) responsible for binding affinity. nih.gov This structural information is invaluable for guiding further drug design, allowing for the rational optimization of ligands to improve their complementarity with the target's binding site and, consequently, their biological potency and selectivity. nih.gov

Computational and Theoretical Chemistry Applications in 2 1h Imidazol 4 Ylmethoxy Acetic Acid Research

Molecular Docking and Dynamics Simulations for Elucidating Binding Mechanisms and Predicting Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a 2-(1H-Imidazol-4-ylmethoxy)acetic acid derivative, and its biological target, typically a protein or enzyme. ajchem-a.com

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. ajchem-a.com This technique is crucial for understanding the binding mode and affinity of potential drug candidates. For instance, in studies involving imidazole (B134444) derivatives, docking has been used to investigate their binding to various enzymes. Research on imidazole-based compounds as potential inhibitors for targets like histone deacetylase 2 (HDAC2) revealed specific binding interactions within the receptor's active site. ajchem-a.com Docking studies on other imidazole derivatives have identified key interactions with amino acid residues of targets such as cyclin-dependent kinase-8 and Trypanosoma cruzi CYP51. nih.govnih.gov The process typically involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various binding poses, which are then scored based on their energetic favorability.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement and conformational changes over time. Following docking, MD simulations are often employed to assess the stability of the predicted binding pose. ajchem-a.comnih.gov For example, MD simulations performed on complexes of imidazole derivatives and their target enzymes have been used to analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation period. ajchem-a.com Stable RMSD values throughout a simulation suggest that the ligand remains securely bound in the active site, reinforcing the docking predictions. ajchem-a.com These simulations offer a deeper understanding of the binding stability and the subtle conformational adjustments that occur upon ligand binding. nih.gov

The table below summarizes findings from a representative molecular docking study of designed imidazole-based hydroxamic acid derivatives against the HDAC2 receptor, illustrating the type of data generated. ajchem-a.com

| Compound ID | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

| F1 | HDAC2 (4LXZ) | -8.6 | HIS 146, PHE 155, PHE 210, LEU 276 |

| F2 | HDAC2 (4LXZ) | -8.5 | HIS 146, PHE 155, PHE 210, LEU 276 |

| F3 | HDAC2 (4LXZ) | -8.6 | HIS 146, PHE 155, PHE 210, LEU 276 |

| F4 | HDAC2 (4LXZ) | -8.7 | HIS 146, PHE 155, PHE 210, LEU 276 |

| Vorinostat (Std.) | HDAC2 (4LXZ) | -7.2 | HIS 145, HIS 146, GLY 154, TYR 308 |

This table is based on data for representative imidazole derivatives from the cited literature and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.goveajournals.org By developing a robust QSAR model, the bioactivity of new, unsynthesized analogues of 2-(1H-Imidazol-4-ylmethoxy)acetic acid can be predicted, saving time and resources. nih.gov

The process begins with a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the molecule's physicochemical properties, such as topological (2D) and conformational (3D) characteristics. nih.gov Examples of descriptors include molecular weight, logP (lipophilicity), and various electronic and steric parameters. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). eajournals.orgnih.gov The resulting QSAR equation can then be used to predict the activity of novel compounds based solely on their calculated descriptors. eajournals.org

QSAR studies on various heterocyclic compounds, including those with imidazole or benzimidazole (B57391) scaffolds, have successfully created predictive models for their anticancer activities against cell lines like HCT-116 and MCF-7. nih.gov These models help identify which structural features are most important for bioactivity, thereby guiding the design of more potent derivatives. nih.govmdpi.com

In Silico Prediction of Preclinical Pharmacokinetic Parameters and Drugability Optimization

Before a compound can be considered a viable drug candidate, it must exhibit suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetics. nih.goveurekaselect.com

Computational models can predict a wide range of ADME properties for compounds like 2-(1H-Imidazol-4-ylmethoxy)acetic acid and its derivatives based on their chemical structure. rsc.org These predictions help in optimizing the "drug-likeness" of a molecule. For example, studies on various imidazole and benzimidazole derivatives have shown that these compounds are predicted to have favorable ADME profiles, falling within acceptable ranges for being potential drugs. nih.govrsc.orgnih.gov

Key parameters often evaluated include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models). eurekaselect.com

Distribution: Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential metabolic liabilities, often by predicting interactions with cytochrome P450 enzymes.

Excretion: Prediction of how the compound is cleared from the body. researchgate.net

Toxicity (ADMET): Early assessment of potential toxicity risks, such as carcinogenicity or hepatotoxicity.

The table below presents a sample of predicted ADME properties for a series of benzimidazole derivatives, demonstrating the application of these computational tools. rsc.org

| Compound ID | Molecular Weight ( g/mol ) | Lipophilicity (consensusLogP) | TPSA (Ų) | % Absorption |

| 11a | 432.49 | 3.24 | 105.74 | 82.25 |

| 11b | 466.94 | 3.81 | 105.74 | 82.25 |

| 11c | 462.52 | 3.29 | 114.97 | 77.03 |

| 11d | 450.49 | 3.57 | 105.74 | 82.25 |

| 12a | 446.52 | 3.58 | 105.74 | 82.25 |

| 12b | 480.97 | 4.06 | 105.74 | 82.25 |

This table is based on data for representative benzimidazole derivatives from the cited literature and is for illustrative purposes.

De Novo Design Strategies for Novel 2-(1H-Imidazol-4-ylmethoxy)acetic acid Analogues

De novo design refers to computational strategies that design novel molecular structures from scratch or by modifying existing scaffolds to fit the binding site of a biological target. These methods are invaluable for creating new analogues of 2-(1H-Imidazol-4-ylmethoxy)acetic acid with improved potency, selectivity, or pharmacokinetic properties.

One common approach is structure-guided design . This process often starts with the X-ray crystal structure of a target protein. nih.gov By analyzing the active site's shape, size, and key interaction points, new molecules can be designed to achieve optimal complementarity. For example, the optimization of 1H-imidazole-2-carboxylic acid derivatives as inhibitors of metallo-β-lactamases (MBLs) was guided by X-ray structures, which revealed how to engage with flexible loops in the active site to enhance potency. nih.gov

Another strategy involves fragment-based design , where small chemical fragments are computationally docked into the target's binding site. Promising fragments can then be grown or linked together to create a larger, more potent lead molecule. The imidazole ring itself is a versatile scaffold that can be substituted at various positions to design and synthesize derivatives with specific target selectivity and improved drug-like properties. nih.gov Computational tools can explore a vast chemical space of possible substitutions on the 2-(1H-Imidazol-4-ylmethoxy)acetic acid core, prioritizing those predicted to have the most favorable binding and ADME characteristics for synthesis and testing.

Biochemical Metabolism and Preclinical Pharmacokinetics of Imidazole Acetic Acid Compounds

Endogenous Metabolic Pathways Involving Imidazole (B134444) Compounds (e.g., histidine catabolism to imidazole propionate (B1217596), imidazole acetic acid)

The imidazole ring is a fundamental heterocyclic structure present in various endogenous molecules, most notably the essential amino acid histidine. wits.ac.za The human body possesses well-defined metabolic pathways for the catabolism of histidine, which serve as a primary example of how imidazole compounds are processed endogenously. These pathways are crucial for amino acid homeostasis and produce several biologically active imidazole-containing metabolites.

The principal pathway for histidine degradation begins with the enzyme histidine ammonia-lyase (histidase), which deaminates histidine to form urocanic acid. frontiersin.org This intermediate is then further metabolized in the liver. A significant portion of histidine metabolism is also influenced by the gut microbiota. researchgate.netnih.gov Intestinal bacteria can metabolize histidine through alternative pathways, leading to the formation of compounds like imidazole propionate and imidazole-4-acetic acid. frontiersin.orgresearchgate.net

Imidazole propionate has been identified as a gut microbial metabolite that can be elevated in individuals with type 2 diabetes and may impair insulin (B600854) signaling. researchgate.netnih.govescholarship.org The production of imidazole propionate from histidine involves key microbial enzymes. researchgate.net Another catabolic route involves the decarboxylation of histidine to produce histamine (B1213489), a well-known mediator of immune responses and gastric acid secretion. Histamine can be further oxidized to form imidazole-4-acetic acid. frontiersin.org These pathways illustrate the body's capacity to process the imidazole core structure through various enzymatic reactions.

Table 1: Key Steps in Endogenous Histidine Catabolism

| Precursor | Enzyme/Process | Key Metabolite(s) | Biological Context |

|---|---|---|---|

| L-Histidine | Histidine ammonia-lyase (Histidase) | Urocanic Acid | Primary hepatic catabolism |

| L-Histidine | Histidine decarboxylase | Histamine | Immune response, Neurotransmission |

| Histamine | Diamine oxidase / Aldehyde dehydrogenase | Imidazole-4-acetic acid | Histamine degradation |

Enzymatic Biotransformation of the Acetic Acid Moiety and its Influence on Bioactivity

The acetic acid moiety attached to a parent molecule, such as in 2-(1H-Imidazol-4-ylmethoxy)acetic acid, is a key determinant of the compound's physicochemical properties and is a substrate for various enzymatic biotransformations. The carboxylic acid group is highly polar and typically ionized at physiological pH, which influences the compound's solubility, distribution, and interaction with biological targets.

Enzymatic biotransformation of carboxylic acids is a critical step in xenobiotic metabolism. The primary reactions include:

Glucuronidation: This is a major Phase II conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the carboxylic acid group, forming an acyl glucuronide. This process significantly increases water solubility and facilitates renal excretion.

Amino Acid Conjugation: The carboxylic acid can be activated to a Coenzyme A (CoA) thioester, which then undergoes conjugation with amino acids like glycine (B1666218) or glutamine. This is a common pathway for the metabolism of many xenobiotic carboxylic acids.

Oxidation: The acetic acid side chain itself can undergo oxidation, although this is less common than conjugation.

These transformations have a profound influence on bioactivity. The parent compound with a free carboxylic acid group may be designed to interact with a specific receptor or enzyme active site. The addition of a bulky, polar group like glucuronic acid or an amino acid will sterically hinder this interaction and alter the electronic properties of the molecule, typically leading to inactivation and detoxification. Therefore, the rate and extent of these enzymatic reactions are critical factors in determining the half-life and pharmacological effect of a compound containing an acetic acid moiety.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations for Imidazole Derivatives

Absorption: The absorption of imidazole derivatives after oral administration is governed by their balance of lipophilicity and aqueous solubility. The imidazole ring is ionizable, and its charge state can influence membrane permeability. In silico ADME studies are often used to predict absorption properties based on parameters like LogP (lipophilicity) and LogS (aqueous solubility). aip.org Many small molecule imidazole drugs are designed to have good oral bioavailability. mdpi.commdpi.com

Distribution: Once absorbed, imidazole derivatives distribute throughout the body. Their ability to bind to plasma proteins, such as albumin, is a key factor influencing their free concentration and availability to target tissues. High protein binding can lead to a longer half-life. nih.gov The volume of distribution depends on the compound's ability to cross biological membranes and enter different tissues.

Metabolism: The imidazole ring is susceptible to metabolic modification by cytochrome P450 (CYP450) enzymes in the liver. Common metabolic reactions include oxidation (hydroxylation) of the ring carbons or N-dealkylation if substituents are present on the nitrogen atoms. The resulting metabolites are typically more polar and are prepared for excretion.

Excretion: The primary route of excretion for most small molecule drugs and their metabolites is via the kidneys into the urine. For more lipophilic compounds or those with higher molecular weight, biliary excretion into the feces can be a significant pathway.

Computational tools and in vitro assays are essential in the early preclinical phase to predict the ADME properties of novel imidazole derivatives and to identify potential liabilities, such as poor absorption or rapid metabolism, that might hinder their development as therapeutic agents. aip.orgresearchgate.net

Table 2: General Preclinical ADME Parameters for Small Molecule Imidazole Derivatives

| Parameter | General Consideration | Influencing Factors |

|---|---|---|

| Absorption | Variable; often optimized for oral bioavailability. | Lipophilicity (LogP), aqueous solubility (LogS), pKa. |

| Distribution | Can be widespread; plasma protein binding is common. | Affinity for proteins like albumin; tissue permeability. |

| Metabolism | Primarily hepatic via CYP450 enzymes. | Ring hydroxylation, N-dealkylation, oxidation of side chains. |

| Excretion | Mainly renal (urine); biliary (feces) for some compounds. | Molecular weight, polarity of parent drug and metabolites. |

Biochemical Interactions with Endogenous Pathways and Metabolites

The imidazole group is biochemically versatile and can engage in several types of interactions within a biological system, potentially leading to modulation of endogenous pathways. nih.gov This versatility is rooted in the chemical nature of the imidazole ring, which is present in the active sites of numerous enzymes in the form of histidine residues. wits.ac.za

Key biochemical interactions include:

Enzyme Inhibition/Modulation: The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors and can coordinate with metal ions (e.g., zinc, iron) present in the active sites of metalloenzymes. A xenobiotic imidazole compound can mimic the endogenous histidine residue and bind to an enzyme's active site, leading to inhibition or altered activity. This is a common mechanism for many imidazole-based drugs. nih.gov

Receptor Binding: The imidazole moiety can serve as a key pharmacophore for binding to various receptors. For example, histamine, an endogenous imidazole, acts on histamine receptors. Synthetic imidazole derivatives can be designed to act as agonists or antagonists at these or other receptors.

Disruption of Metabolic Pathways: By inhibiting a key enzyme, an imidazole compound can disrupt a metabolic pathway, leading to the accumulation of upstream metabolites or a deficiency of downstream products. For instance, interference with histidine catabolism or purine (B94841) biosynthesis, which also involves imidazole intermediates, could have significant physiological consequences. researchgate.net

Interaction with Signaling Molecules: Imidazole derivatives can affect cellular signaling. For example, imidazole propionate, a metabolite of histidine, has been shown to interact with signaling pathways related to insulin resistance. escholarship.org

The potential for such interactions means that any new imidazole-containing compound must be carefully evaluated for its effects on a wide range of biological targets beyond its intended one to understand its full biochemical and physiological impact.

Advanced Research Directions and Future Perspectives for 2 1h Imidazol 4 Ylmethoxy Acetic Acid

Development of Novel Synthetic Strategies for Enhanced Compound Libraries

The generation of diverse chemical libraries centered around the 2-(1H-Imidazol-4-ylmethoxy)acetic acid core is fundamental for comprehensive structure-activity relationship (SAR) studies. Future synthetic efforts are moving beyond traditional multi-step processes towards more efficient and versatile strategies.

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules from simple building blocks. For imidazole-containing compounds, DOS strategies can be employed to systematically modify the imidazole (B134444) ring, the ether linkage, and the acetic acid side chain. rsc.orgnih.gov By using a common intermediate, various reaction pathways can be explored to generate a library of analogs with distinct stereochemistry and functional group arrays, which is crucial for exploring a wide range of biological targets. acs.org

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid assembly of complex molecules in a single step, enhancing efficiency and reducing waste. rsc.org Strategies like the Debus-Radziszewski imidazole synthesis and van Leusen imidazole synthesis can be adapted for one-pot preparations of highly substituted imidazole precursors. mdpi.comnih.gov These precursors can then be further elaborated to introduce the methoxyacetic acid side chain, allowing for the rapid generation of a library of compounds for screening.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can significantly accelerate the production and purification of compound libraries. These technologies allow for precise control over reaction parameters, improved safety, and higher yields, making the exploration of novel chemical space more feasible.

Below is a table summarizing potential synthetic strategies for library development.

| Synthetic Strategy | Description | Advantages | Key Building Blocks |

| Diversity-Oriented Synthesis (DOS) | Employs branching reaction pathways from a common precursor to generate a wide array of structurally diverse molecules. rsc.orgacs.org | Access to novel chemical scaffolds; efficient exploration of biological space. | Substituted aldehydes, α-haloketones, amidines. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single operation to form a product containing portions of all reactants. rsc.org | High atom economy; operational simplicity; rapid library generation. | Aldehydes, ammonia (B1221849) sources, 1,2-dicarbonyl compounds. |

| Click Chemistry | Utilizes highly efficient and specific reactions, such as copper-catalyzed azide-alkyne cycloaddition, to link molecular fragments. semanticscholar.org | High yields; mild reaction conditions; broad functional group tolerance. | Azide- or alkyne-functionalized imidazole and acetic acid synthons. |

| Solid-Phase Organic Synthesis (SPOS) | Attaches starting materials to a solid support, allowing for easy purification by filtration after each reaction step. | Amenable to automation; simplified purification; high-throughput capability. | Resin-bound imidazole precursors, ether-linked side chains. |

Exploration of Emerging Therapeutic Indications for Imidazole-Acetic Acid Hybrids

The imidazole nucleus is a privileged structure known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govnih.gov Hybrid molecules that combine the imidazole scaffold with other pharmacophores, such as the acetic acid ether moiety in 2-(1H-Imidazol-4-ylmethoxy)acetic acid, are being investigated for novel therapeutic applications.

Neurodegenerative Diseases: There is growing interest in the potential of imidazole derivatives to treat neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.net These compounds can be designed as multi-target-directed ligands that modulate pathways involved in neuroinflammation, oxidative stress, and protein aggregation. mdpi.comnih.gov The structure of 2-(1H-Imidazol-4-ylmethoxy)acetic acid could be optimized to interact with targets such as cholinesterases, monoamine oxidases, or I2 imidazoline (B1206853) receptors, which are relevant in the pathology of these diseases. mdpi.comresearchgate.net

Oncology: Imidazole-based compounds have been extensively studied as anticancer agents. nih.govelsevierpure.com Their mechanisms of action are diverse, including the inhibition of kinases, tubulin polymerization, and aromatase. nih.govresearchgate.net Recent research has focused on their ability to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase pathways. nih.gov The 2-(1H-Imidazol-4-ylmethoxy)acetic acid scaffold could serve as a starting point for developing novel inhibitors of cancer-specific targets or as part of hybrid molecules designed to overcome drug resistance. dntb.gov.uaacs.org

Metabolic Disorders: The imidazole ring is a component of molecules that regulate metabolic processes. Derivatives are being explored for their potential as antidiabetic agents. The structural features of imidazole-acetic acid hybrids could be tailored to interact with key enzymes and receptors involved in glucose and lipid metabolism.

| Therapeutic Area | Potential Molecular Targets | Rationale for Imidazole-Acetic Acid Hybrids |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), I2 Imidazoline Receptors, Monoamine Oxidase (MAO) researchgate.netmdpi.com | Multi-target potential to address complex disease pathology involving neurotransmission and neuroinflammation. nih.gov |

| Oncology | Protein Kinases, Tubulin, Aromatase, PARP nih.govnih.gov | The imidazole core can act as a scaffold for kinase inhibitors, while the side chain can be modified to enhance target specificity and overcome resistance. dntb.gov.ua |

| Infectious Diseases | Fungal Lanosterol (B1674476) 14α-demethylase (CYP51), Bacterial DNA/Protein Kinases nih.govnih.gov | The imidazole is a core component of many azole antifungals; hybrids may offer a broader spectrum or overcome resistance. |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2), p38 MAP Kinase nih.govnih.gov | Imidazole derivatives are known to inhibit key inflammatory mediators. nih.gov |

Integration of Advanced Omics Technologies in Preclinical Research

The preclinical evaluation of 2-(1H-Imidazol-4-ylmethoxy)acetic acid and its derivatives can be profoundly enhanced by the integration of advanced "omics" technologies. These high-throughput methods provide a global view of molecular changes within a biological system in response to a compound, offering deep insights into its mechanism of action, potential off-target effects, and biomarkers of efficacy or toxicity. nih.gov

Chemical Proteomics: This technology is instrumental in target identification and validation. researchgate.netnih.gov By using probe-based or non-probe-based methods, chemical proteomics can identify the specific proteins that a compound like 2-(1H-Imidazol-4-ylmethoxy)acetic acid binds to within a complex cellular lysate. nih.govcreative-proteomics.com This is crucial for elucidating its mechanism of action and identifying any unintended "off-targets" that could lead to adverse effects. nih.gov Techniques like activity-based protein profiling (ABPP) combined with quantitative mass spectrometry can provide a comprehensive map of the compound's protein interaction network. creative-proteomics.com

Genomics and Transcriptomics: Analyzing changes in gene and RNA expression following treatment can reveal the cellular pathways modulated by the compound. RNA-sequencing (RNA-Seq) can identify genes that are up- or down-regulated, providing clues about the compound's biological function and helping to formulate hypotheses about its therapeutic mechanism.

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. Metabolomic profiling can reveal how a compound alters cellular metabolism, which is particularly relevant for diseases like cancer and metabolic disorders. This approach can help identify biomarkers of drug response and provide a deeper understanding of the compound's physiological effects. frontiersin.org

The integration of these multi-omics datasets through bioinformatics can provide a holistic understanding of a drug candidate's effects, accelerating the preclinical research process and enabling more informed decisions for clinical development. nih.govmdpi.com

Challenges and Opportunities in the Preclinical Optimization of Imidazole-Acetic Acid Lead Compounds

While the imidazole scaffold offers significant therapeutic promise, the preclinical optimization of lead compounds like 2-(1H-Imidazol-4-ylmethoxy)acetic acid presents several challenges and opportunities.

Challenges:

ADME Properties: Achieving a desirable profile for absorption, distribution, metabolism, and excretion (ADME) is a primary challenge. Imidazole-containing compounds can sometimes exhibit metabolic instability or poor oral bioavailability. ontosight.ai The nitrogen atoms in the imidazole ring can be sites for metabolic oxidation by cytochrome P450 enzymes.

Toxicity: In silico and in vitro toxicity screening is essential to identify potential liabilities early. Some imidazole derivatives have shown potential for mutagenicity or other toxic effects that must be carefully evaluated and mitigated through structural modification. nih.gov

Selectivity: Ensuring that a lead compound interacts selectively with its intended target over other related proteins is critical to minimizing off-target side effects. The inherent ability of the imidazole ring to coordinate with metal ions (e.g., in metalloenzymes) can be a source of non-selective activity. researchgate.net

Physicochemical Properties: Optimizing properties such as solubility and lipophilicity is crucial for drug-likeness. Poor solubility can hinder absorption and formulation, while high lipophilicity can lead to toxicity and non-specific binding. aip.org

Opportunities:

Computational Modeling: In silico tools, including molecular docking and ADME-Tox prediction software, can guide the rational design of new derivatives with improved properties. researchgate.netmdpi.com These models can help prioritize which compounds to synthesize, saving time and resources.

Prodrug Strategies: To overcome challenges like poor solubility or membrane permeability, a prodrug approach can be employed. The acetic acid group of 2-(1H-Imidazol-4-ylmethoxy)acetic acid is an ideal handle for creating ester or amide prodrugs that can be cleaved in vivo to release the active compound.

Potential Application of 2-(1H-Imidazol-4-ylmethoxy)acetic acid as a Chemical Probe or Tool Compound in Biological Research

Beyond its direct therapeutic potential, 2-(1H-Imidazol-4-ylmethoxy)acetic acid could serve as a valuable chemical probe or tool compound. A chemical probe is a selective small molecule used to study the function of a specific protein or pathway in a biological system. mdpi.com

To function as a high-quality chemical probe, a compound should ideally possess:

High Potency: It should modulate its target at low concentrations.

High Selectivity: It should have minimal interaction with other proteins, especially within the same family.

A Known Mechanism of Action: Researchers must understand how it engages with its target.

Cellular Activity: It must be able to enter cells and engage its target in a physiological context.

Assuming 2-(1H-Imidazol-4-ylmethoxy)acetic acid is found to have a specific and potent interaction with a novel biological target, it could be developed into a tool compound. This would involve synthesizing derivatives that could be used for various applications, such as:

Target Validation: Confirming that modulating a specific protein with the small molecule produces a desired biological effect.

Assay Development: Using the compound as a reference or positive control in high-throughput screening campaigns to find other modulators of the same target.

Elucidating Biological Pathways: Studying the downstream cellular consequences of inhibiting or activating a specific protein with the probe.

Derivatives could be synthesized with tags (e.g., biotin (B1667282) or a fluorescent group) or photo-affinity labels to facilitate pull-down experiments, helping to confirm target engagement and identify protein-protein interaction networks. mdpi.com The development of such a probe from the 2-(1H-Imidazol-4-ylmethoxy)acetic acid scaffold could significantly advance the understanding of its associated biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.